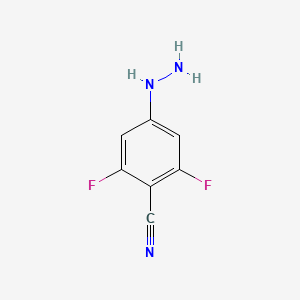

2,6-Difluoro-4-hydrazinobenzonitrile

Vue d'ensemble

Description

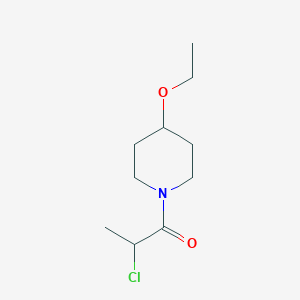

2,6-Difluoro-4-hydrazinobenzonitrile (DFHBN) is a versatile and useful chemical compound with various applications in science and industry. It is a synthetic compound that can be used in a variety of applications such as organic synthesis, chemical synthesis, and drug discovery. DFHBN is an important intermediate in the synthesis of drugs and other compounds, and has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

Applications in Cellulose Synthesis Studies

2,6-Difluoro-4-hydrazinobenzonitrile is related to compounds like 2,6-Dichlorobenzonitrile (DCB), which have been utilized in the study of cellulose synthesis. For instance, 2,6-Dichlorobenzonitrile (DCB) has been reported to inhibit cellulose synthesis and has been used in numerous studies to understand the cellular mechanisms and processes involved in cellulose production in plants (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

In Chemical Bonding Research

The research on carbon nitride, which is closely related to benzotrile-based compounds like 2,6-Difluoro-4-hydrazinobenzonitrile, focuses on understanding the chemical bonding in such materials. This research aims to produce crystalline super-hard phases composed of single or sp3 carbon-nitrogen bonds. Studies involve using techniques like Nuclear Magnetic Resonance (NMR) and Electron Energy Loss Spectroscopy (EELS) to characterize the chemical bonding in such compounds (Rodil & Muhl, 2004).

In Neuroimaging for Alzheimer's Disease

Compounds structurally similar to 2,6-Difluoro-4-hydrazinobenzonitrile have been used in neuroimaging for Alzheimer's disease. For example, derivatives of similar compounds have been utilized in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

In Gas Separation Processes

In the field of environmental science and technology, related compounds are used in studying the separation of gases using gas hydrate formation. This involves examining the thermodynamic feasibility of separating gases like sulfur hexafluoride (SF6) from gas mixtures, a critical process in reducing greenhouse gas emissions (Cha et al., 2010).

In Radiopharmaceutical Research

Compounds like 2,6-Difluoro-4-hydrazinobenzonitrile are used in synthesizing bifunctional chelators for technetium, which are critical in radiopharmaceutical research. These chelators are used in bioconjugation for radiolabeling with technetium, which is vital in medical diagnostics and imaging (Meszaros, Dose, Biagini, & Blower, 2011).

In Fluorescence Sensing

In analytical chemistry, related compounds are used in developing fluorescence sensing approaches for the detection of substances like trinitrophenol in aqueous solutions. These methods leverage molecular interactions and the inner filter effect for efficient and selective detection (Rong et al., 2015).

Propriétés

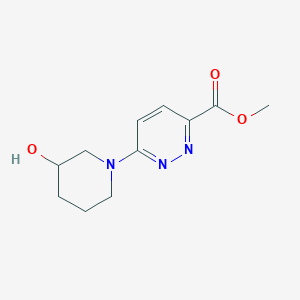

IUPAC Name |

2,6-difluoro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-1-4(12-11)2-7(9)5(6)3-10/h1-2,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNUSFDVSGCWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-hydrazinobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Bromophenoxy)ethyl]pyridine](/img/structure/B1464151.png)

![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)

![3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile](/img/structure/B1464159.png)

![1-({[(Pyridin-4-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464163.png)

![1-[(Cyclopentylamino)methyl]cyclohexan-1-ol](/img/structure/B1464169.png)

![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)